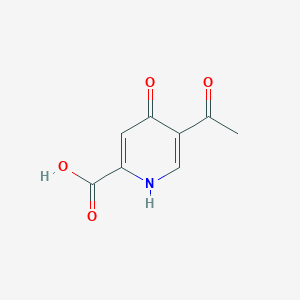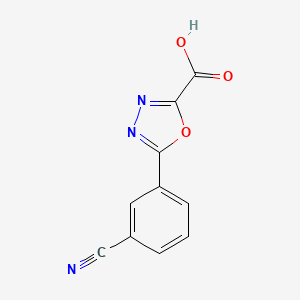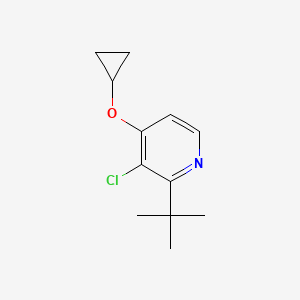
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-chloro-4-cyclopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride. The chlorine atom can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Cyclopropoxylation: The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the chlorine atom.
Cyclopropoxylation: The cyclopropoxy group can participate in ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield oxides or dechlorinated products, respectively.
科学的研究の応用
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Tert-butyl-3-chloro-4-cyclopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl and cyclopropoxy groups can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2-Tert-butyl-3-chloro-4-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Tert-butyl-3-chloro-4-ethoxypyridine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
2-Tert-butyl-3-chloro-4-propoxypyridine: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
2-tert-butyl-3-chloro-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)11-10(13)9(6-7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
ZMFUMDGYAPIQEM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=CC(=C1Cl)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


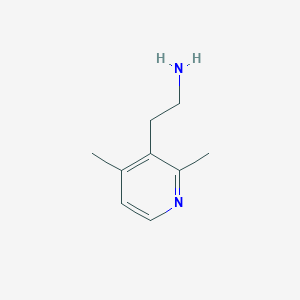
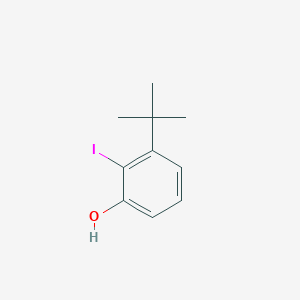

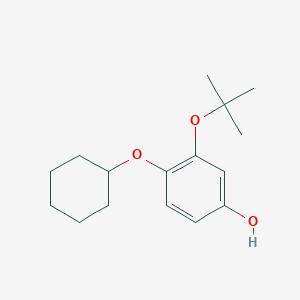


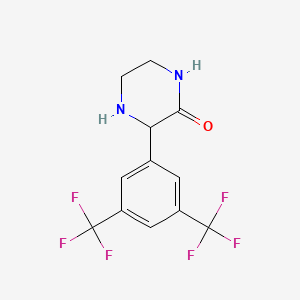
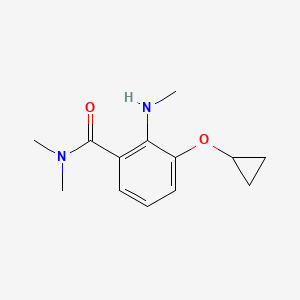
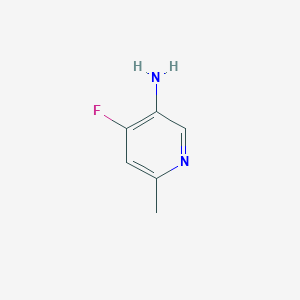

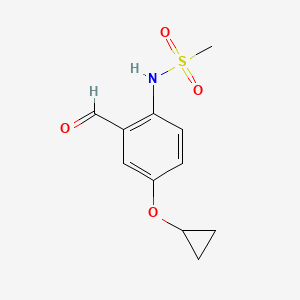
![Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14845002.png)
